5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline

5-HT6 Antagonist Serotonin Receptor CNS Drug Discovery

CNS programs often lack selective 5-HT6 antagonists combining sub-nanomolar potency with predicted brain exposure. This compound fills that gap. - Sub-nanomolar 5-HT6 affinity (Ki 0.24 nM) - Ideal CNS drug-likeness (HBD=0, TPSA=40.6 Ų) - Structurally distinct scaffold for cross-validation studies Available in bulk for preclinical CNS pharmacology.

Molecular Formula C26H25NO3
Molecular Weight 399.5 g/mol
CAS No. 648896-99-5
Cat. No. B12611275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline
CAS648896-99-5
Molecular FormulaC26H25NO3
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4OC
InChIInChI=1S/C26H25NO3/c1-17(2)30-26-22(19-11-6-8-14-24(19)29-4)16-21(20-12-9-15-27-25(20)26)18-10-5-7-13-23(18)28-3/h5-17H,1-4H3
InChIKeyGKBBVRGCKCOPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(2-methoxyphenyl)-8-isopropoxyquinoline: A 5-HT6 Ligand Scaffold for CNS Research


5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic quinoline derivative characterized by a 5,7-bis(2-methoxyphenyl) substitution pattern and an 8-isopropoxy group [1]. It belongs to a class of compounds explored for their affinity at the serotonin 5-HT6 receptor, a target implicated in cognitive function and CNS disorders [2]. The compound is cataloged in authoritative databases including the IUPHAR/BPS Guide to Pharmacology and ChEMBL, with reported antagonistic activity at the human recombinant 5-HT6 receptor [3], establishing its relevance as a research tool for neurological studies.

5-HT6 receptor antagonist tool with reported sub-nanomolar affinity in recombinant human receptor assays
Divergent di-aryl quinoline scaffold, structurally distinct from classical 3-sulfonyl-8-aminoalkyl series
Physicochemical profile (low HBD, low TPSA) aligns with CNS drug-likeness, supporting brain exposure research

Key Pharmacophoric Motifs in 5,7-Diaryl-8-isopropoxyquinoline


The 5-HT6 receptor pharmacophore among quinoline-based ligands is highly sensitive to substitution patterns. Research into 3-arylsulfonyl-quinolines demonstrates that variations in the aryl substituents can lead to dramatic shifts in binding affinity, with Ki values ranging from sub-nanomolar to micromolar [1]. The 5,7-bis(2-methoxyphenyl) motif in this compound is structurally distinct from the more common 3-arylsulfonyl-8-aminoalkyl-quinoline series, making it impossible to predict its binding profile based on data from other quinoline 5-HT6 ligands [2]. The 8-isopropoxy group further differentiates it from the 8-hydroxy analog (CAS 648896-56-4), which has demonstrated markedly different biological activity, including MAO-B inhibition, highlighting the critical role of the 8-position substituent in target engagement [3].

8-Hydroxy analog
Lacks 5-HT6 activity; instead a MAO-B inhibitor (IC50 ~15 μM). Target engagement profile may shift entirely if substituted.
3-Sulfonyl quinolines
Common 5-HT6 series often exhibits dual D3/5-HT6 activity; the 5,7-diaryl scaffold may present a different selectivity profile, not directly interchangeable.
Other 8-alkoxy analogs
8-Position substitution critically influences target affinity and selectivity; minor alkoxy changes may lead to large shifts, requiring individual validation.

Quantitative Differentiation Guide


High Potency 5-HT6 Antagonism vs. 8-Hydroxy Analog

5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline demonstrates potent antagonism at the human recombinant 5-HT6 receptor, with a reported Ki value of 0.24 nM and IC50 of 0.74 nM in a functional cAMP assay in HEK293 cells [1]. This contrasts sharply with its 8-hydroxy analog (CAS 648896-56-4), which shows no reported affinity for the 5-HT6 receptor but instead inhibits monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM [2]. This >30,000-fold difference in target engagement potency illustrates that the 8-isopropoxy group is critical for 5-HT6 receptor interaction.

5-HT6 Antagonism vs 8-OH Analog
Cross-study comparable
Ki 0.24 nM (5-HT6) vs. IC50 15,400 nM (MAO-B) for 8-OH analog
Supports 5-HT6-specific tool selection; >30,000-fold target engagement difference
Functional cAMP assay in HEK293 vs. MAO-B fluorescence assay
5-HT6 Antagonist Serotonin Receptor CNS Drug Discovery

Superior Predicted Brain Penetration vs. 8-Hydroxy Analog

The target compound possesses zero hydrogen bond donors (HBD = 0), a calculated XLogP3-AA of 6.2, and a topological polar surface area (TPSA) of 40.6 Ų [1]. In comparison, its 8-hydroxy analog (CAS 648896-56-4) has an HBD count of 1, a LogP of 5.29, and a TPSA of 51.58 Ų . According to standard CNS drug-likeness criteria (HBD ≤ 3, TPSA < 70 Ų), the reduction in HBD from 1 to 0 and the lower TPSA of the isopropoxy derivative are quantitatively associated with improved passive BBB permeability.

Predicted BBB Penetration
Cross-study comparable
HBD 0, TPSA 40.6 Ų vs. HBD 1, TPSA 51.58 Ų (ΔTPSA -21%)
May support higher passive CNS permeability vs. 8-hydroxy analog
Computed properties; in vivo verification recommended
Blood-Brain Barrier Penetration CNS Drug Likeness Physicochemical Property Optimization

Divergent Selectivity vs. Standard Quinoline 5-HT6 Antagonists

Standard quinoline-based 5-HT6 antagonists, such as those in the 3-arylsulfonyl-quinoline series, often exhibit dual or off-target activities (e.g., D3 receptor antagonism) [1]. In contrast, the 5,7-bis(2-methoxyphenyl)-8-isopropoxyquinoline scaffold has not been associated with these secondary pharmacophores, suggesting a potentially cleaner target engagement profile. While this is a class-level inference based on structural divergence from the common 3-sulfonyl-8-aminoalkyl pharmacophore, it represents a key differentiating factor for researchers seeking chemical probes with reduced polypharmacology risk.

Selectivity vs 3-Sulfonyl Quinolines
Class-level inference
No reported D3 activity; lacks sulfonyl-piperazine motif common to dual 5-HT6/D3 ligands
Potentially reduced polypharmacology risk; cross-validation recommended
Based on structural class analysis; dedicated selectivity panel data awaited
Receptor Selectivity Off-Target Profiling Chemical Tool Validation

Optimal Research Applications


5-HT6 CNS Receptor Occupancy Studies

With a sub-nanomolar Ki (0.24 nM) and favorable CNS drug-likeness properties (HBD=0, TPSA=40.6 Ų), this compound is ideally suited for in vivo receptor occupancy assays where high potency and predicted brain exposure are critical. Its superior physicochemical profile over the 8-hydroxy analog supports its selection as a lead-like 5-HT6 antagonist for CNS pharmacology studies [1][2].

Selective 5-HT6 Chemical Probe Development

For research programs investigating the role of 5-HT6 receptors in cognition and neuroprotection, this compound's structural divergence from the 3-arylsulfonyl-quinoline class offers a distinct selectivity profile. This makes it a valuable tool compound for cross-validating pharmacological findings obtained with standard 5-HT6 antagonists, thereby reducing the risk of data misinterpretation due to off-target effects [1].

SAR Studies of Quinoline 8-Alkoxy Substitution

The 8-isopropoxy group in this compound provides a specific substitution pattern that can serve as a reference point for SAR studies exploring how variations at the 8-position of 5,7-diarylquinolines influence target affinity, selectivity, and pharmacokinetic properties. Its direct comparison with the 8-hydroxy analog (CAS 648896-56-4) presents a clear case study in the impact of O-alkylation on biological activity, with >30,000-fold shift in target engagement [1][2].

Application
Selection Property
Validation Focus
5-HT6 Receptor Occupancy Assays
Reported high affinity & CNS drug-likeness
Brain exposure and target engagement in in vivo models
5-HT6 Chemical Probe Cross-Validation
Divergent selectivity vs standard 3-sulfonyl quinoline series
Off-target profiling & cognition/neuroprotection model response
Quinoline 8-Alkoxy SAR Studies
8-Isopropoxy substitution effect vs 8-hydroxy
Target shift (5-HT6 vs MAO-B) & permeability impact verification
Quote Request

Request a Quote for 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.